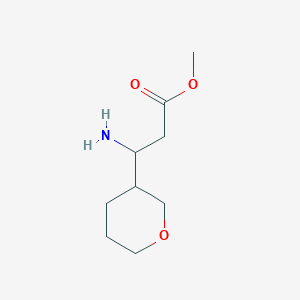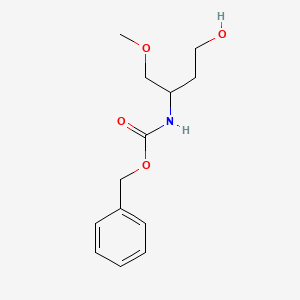
n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide is a compound with the molecular formula C11H22N4O and a molecular weight of 226.32 g/mol . This compound contains an azetidine ring, a piperazine ring, and an isopropyl group, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement . The process may include the use of advanced techniques such as microwave irradiation and electrocatalytic intramolecular hydroamination to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s azetidine and piperazine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A simpler structure with similar ring strain properties.
Piperazine: Shares the piperazine ring but lacks the azetidine ring.
n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide: Unique due to the combination of azetidine and piperazine rings with an isopropyl group.
Uniqueness
This compound is unique due to its combination of structural features, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C11H22N4O |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
3-piperazin-1-yl-N-propan-2-ylazetidine-1-carboxamide |
InChI |
InChI=1S/C11H22N4O/c1-9(2)13-11(16)15-7-10(8-15)14-5-3-12-4-6-14/h9-10,12H,3-8H2,1-2H3,(H,13,16) |
Clave InChI |
DVKAFGVFVVTMFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)N1CC(C1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)
![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)

![N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride](/img/structure/B13482751.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)






![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
